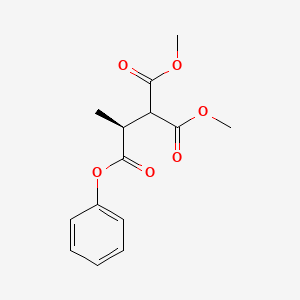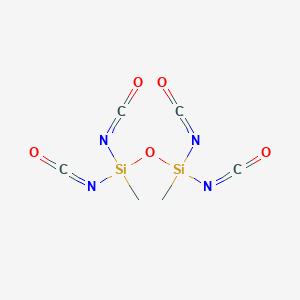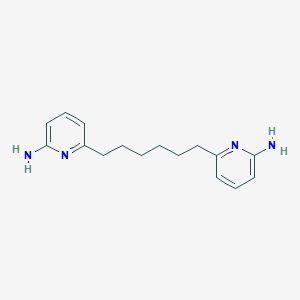
6,6'-(Hexane-1,6-diyl)di(pyridin-2-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) is an organic compound that features a hexane chain linking two pyridin-2-amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) typically involves the reaction of hexane-1,6-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound has a similar hexane backbone but different functional groups, leading to distinct chemical properties and applications.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: Another compound with a hexane backbone and pyridine groups, but with additional selenium atoms.
特性
CAS番号 |
189810-33-1 |
|---|---|
分子式 |
C16H22N4 |
分子量 |
270.37 g/mol |
IUPAC名 |
6-[6-(6-aminopyridin-2-yl)hexyl]pyridin-2-amine |
InChI |
InChI=1S/C16H22N4/c17-15-11-5-9-13(19-15)7-3-1-2-4-8-14-10-6-12-16(18)20-14/h5-6,9-12H,1-4,7-8H2,(H2,17,19)(H2,18,20) |
InChIキー |
CEFZZQBKFMSJOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)N)CCCCCCC2=NC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


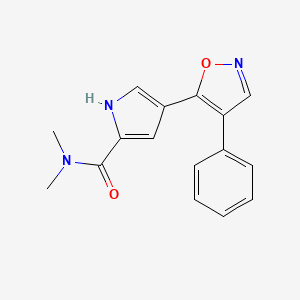
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
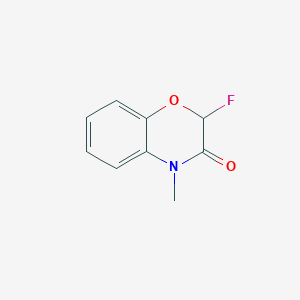
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol](/img/structure/B14250823.png)
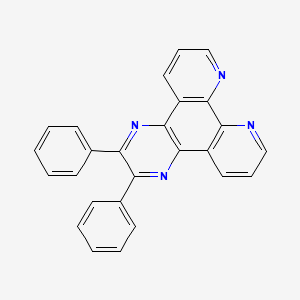
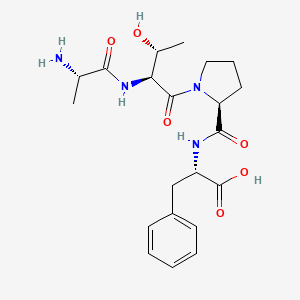
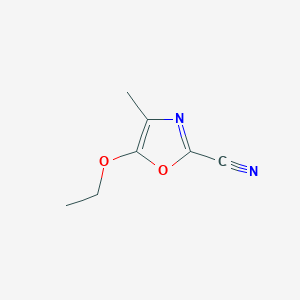

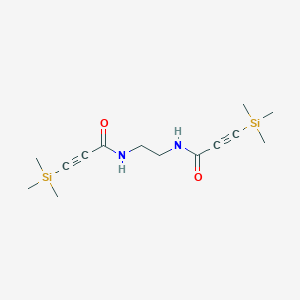
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
germane](/img/structure/B14250853.png)
